2-Ethoxy-2-methyl-1,2-oxasilolane
Overview
Description
2-Ethoxy-2-methyl-1,2-oxasilolane is an organosilicon compound with the molecular formula C6H14O2Si It features a five-membered ring structure containing silicon, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2-methyl-1,2-oxasilolane typically involves the reaction of ethyl alcohol with methylchlorosilane in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxasilolane ring. The general reaction conditions include:
Reactants: Ethyl alcohol, methylchlorosilane
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-2-methyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane ring into simpler silane derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Silanols, siloxanes
Reduction: Silane derivatives
Substitution: Halogenated silanes
Scientific Research Applications
2-Ethoxy-2-methyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-methyl-1,2-oxasilolane involves its interaction with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. The compound can form stable complexes with metal ions, which can be exploited in catalysis and material science.
Comparison with Similar Compounds
- 2-Methoxy-2-methyl-1,2-oxasilolane
- 2-Ethoxy-2-phenyl-1,2-oxasilolane
- 2-Ethoxy-2-methyl-1,2-oxasilane
Uniqueness: 2-Ethoxy-2-methyl-1,2-oxasilolane is unique due to its specific ring structure and the presence of both ethoxy and methyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethoxy-2-methyloxasilolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-3-7-9(2)6-4-5-8-9/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSVAWMSQIHCTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si]1(CCCO1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597781 | |
Record name | 2-Ethoxy-2-methyl-1,2-oxasilolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-98-3 | |
Record name | 2-Ethoxy-2-methyl-1,2-oxasilolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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